5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one is a heterocyclic compound that contains a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound with similar structural features.
Cyclohexenone: Another compound with a cyclohexene ring, used in various chemical reactions.
Uniqueness
5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one is unique due to its triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11-14-10(8-13-15-11)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H2,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZOPUUUJMHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.